molecular formula C26H20FN5O3 B11202954 N-(4-fluorophenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide

N-(4-fluorophenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide

Cat. No.: B11202954
M. Wt: 469.5 g/mol
InChI Key: UHHMWSBAMCNYGM-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE: is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole ring and the fluorophenyl group. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-FLUOROPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE
  • N-(4-BROMOPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in N-(4-FLUOROPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE imparts unique chemical and biological properties compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H20FN5O3

Molecular Weight

469.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide

InChI

InChI=1S/C26H20FN5O3/c1-15-5-3-4-6-19(15)24-30-26(35-31-24)21-13-32(25-20(23(21)34)12-7-16(2)28-25)14-22(33)29-18-10-8-17(27)9-11-18/h3-13H,14H2,1-2H3,(H,29,33)

InChI Key

UHHMWSBAMCNYGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5C

Origin of Product

United States

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